Biflorin
Overview
Description
Biflorin is a natural quinone compound isolated from the roots of the plant Capraria biflora L., which belongs to the Scrophulariaceae family. This compound is known for its significant biological activities, including antimicrobial, antitumor, and antimutagenic properties . This compound has shown potent cytotoxic effects on various tumor cell lines, making it a compound of interest in cancer research .
Preparation Methods
Biflorin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating this compound from the roots of Capraria biflora L. using solvents such as ethanol or methanol . The compound is then purified using techniques like column chromatography.
In chemical synthesis, this compound can be prepared through the oxidation of appropriate precursors under controlled conditions. For example, the oxidation of 1,4-naphthoquinone derivatives can yield this compound . Industrial production methods focus on optimizing these processes to achieve high yields and purity.
Chemical Reactions Analysis
Biflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Biflorin has a wide range of scientific research applications due to its biological activities. In chemistry, it is used as a model compound to study quinone chemistry and redox reactions . In biology and medicine, this compound is investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and melanoma cells . Additionally, this compound exhibits antioxidant properties, making it useful in research related to oxidative stress and cellular protection .
Its ability to inhibit the growth of Gram-positive bacteria and fungi makes it a promising candidate for pharmaceutical and agricultural applications .
Mechanism of Action
The mechanism of action of biflorin involves its interaction with cellular targets and pathways. This compound exerts its effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular processes . For example, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) in breast cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound’s antioxidant properties help protect cells from oxidative damage by scavenging free radicals .
Comparison with Similar Compounds
Biflorin is structurally similar to other naphthoquinones, such as β-lapachone and plumbagin . this compound’s unique combination of antimicrobial, antitumor, and antioxidant properties sets it apart from these compounds. While β-lapachone is known for its anticancer activity, this compound’s broader spectrum of biological activities makes it a more versatile compound for research and potential therapeutic applications .
Similar compounds to this compound include:
- β-lapachone
- Plumbagin
- Menadione (Vitamin K3)
- Juglone
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
5,7-dihydroxy-2-methyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-8(24-5)3-7(19)11(13(10)21)16-15(23)14(22)12(20)9(4-17)25-16/h2-3,9,12,14-17,19-23H,4H2,1H3/t9-,12-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZWWMZDVUKEDJ-SPEJKDPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331689 | |
Record name | Biflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biflorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89701-85-9 | |
Record name | Biflorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89701-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biflorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089701859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biflorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFLORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3TYM754D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Biflorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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